molecular formula C14H20N4O4S B2701069 3,5-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,2-oxazole-4-sulfonamide CAS No. 1396799-43-1

3,5-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,2-oxazole-4-sulfonamide

Katalognummer: B2701069
CAS-Nummer: 1396799-43-1
Molekulargewicht: 340.4
InChI-Schlüssel: ANPRTYPECMZEGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,2-oxazole-4-sulfonamide is a synthetically engineered compound of significant interest in medicinal chemistry and drug discovery, featuring a unique molecular architecture that combines two distinct nitrogen- and oxygen-containing heterocyclic systems: a 1,2-oxazole and a 1,2,4-oxadiazole, linked via a sulfonamide group attached to a cyclohexyl spacer. The 1,2-oxazole (isoxazole) and 1,2,4-oxadiazole rings are recognized in medicinal chemistry as privileged scaffolds and bioisosteres for ester and amide functional groups. This replacement can enhance metabolic stability, improve pharmacokinetic properties, and modulate electronic characteristics of lead compounds . The integration of a sulfonamide group is a classic strategy in drug design, as this moiety is found in a wide range of therapeutic agents and is known to facilitate key hydrogen-bonding interactions with biological targets . Compounds containing the 1,2,4-oxadiazole heterocycle have been extensively investigated and demonstrate an unusually wide spectrum of pharmacological activities. These include acting as anticancer, anti-inflammatory, antiviral, antibacterial, and antidepressant agents, among others . They have also shown potential as inhibitors against various enzymes, such as kinase, cyclooxygenases (COX-1 and COX-2), and butyrylcholinesterase (BChE) . The specific research applications for this compound will be determined by the substitution patterns on its dual-heterocycle system and the overall molecular geometry conferred by the cyclohexyl linker. Researchers are encouraged to explore its potential as a novel scaffold in high-throughput screening or as a key intermediate in the synthesis of more complex target molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

IUPAC Name

3,5-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4S/c1-9-12(10(2)21-16-9)23(19,20)18-14(7-5-4-6-8-14)13-15-11(3)17-22-13/h18H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPRTYPECMZEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2(CCCCC2)C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,2-oxazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might begin with the preparation of the isoxazole ring through a (3 + 2) cycloaddition reaction involving alkynes and nitrile oxides . The cyclohexyl group can be introduced via a nucleophilic substitution reaction, followed by the attachment of the sulfonamide group through sulfonation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . Additionally, the use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,2-oxazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3,5-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,2-oxazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound shares key structural motifs with other oxazole- and oxadiazole-containing molecules. Below is a comparative analysis based on available

Core Heterocyclic Systems

  • Target Compound: Combines 1,2-oxazole (with 3,5-dimethyl groups) and 1,2,4-oxadiazole (3-methyl-substituted) rings.
  • Analog 1 : 2-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (CAS 879896-54-5) replaces the oxazole-sulfonamide system with a benzaldehyde group. The oxadiazole ring (3-methyl) is retained, but the absence of a cyclohexyl-sulfonamide moiety reduces steric bulk and alters solubility .
  • Analog 2 : 3-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (CAS 273727-50-7) features a meta-substituted benzaldehyde on the oxadiazole, differing in regiochemistry from Analog 1. This substitution pattern may influence electronic properties and reactivity .

Physicochemical Properties

Property Target Compound 2-(3-Methyl-oxadiazolyl)benzaldehyde 3-(3-Methyl-oxadiazolyl)benzaldehyde
Molecular Weight Not reported 188.18 g/mol 188.18 g/mol
Melting Point (°C) Not reported 66–68 105–109
Key Functional Groups Oxazole, oxadiazole, sulfonamide Oxadiazole, benzaldehyde Oxadiazole, benzaldehyde
Solubility Likely moderate (polar sulfonamide) Low (nonpolar benzaldehyde) Low (nonpolar benzaldehyde)

The higher melting point of Analog 2 (105–109°C vs. The target compound’s sulfonamide group may improve aqueous solubility compared to the benzaldehyde analogs.

Biologische Aktivität

3,5-Dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,2-oxazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C13H18N4O3SC_{13}H_{18}N_{4}O_{3}S and a molecular weight of 302.37 g/mol. It features a sulfonamide group attached to a 1,2-oxazole ring and a 1,2,4-oxadiazole moiety, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC13H18N4O3SC_{13}H_{18}N_{4}O_{3}S
Molecular Weight302.37 g/mol
CAS Number1234997-61-5

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown activity against various cancer cell lines. A study highlighted that modifications to the oxadiazole structure can enhance cytotoxicity against human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cells .

The compound's structure allows it to interact with multiple biological targets. For example:

  • Mechanism of Action : The sulfonamide group enhances the compound's ability to inhibit carbonic anhydrase and histone deacetylase enzymes, which are crucial in cancer cell proliferation .
  • Case Study : In vitro tests demonstrated that related oxadiazole derivatives exhibited IC50 values as low as 1.143 µM against renal cancer cells .

Antimicrobial Activity

Oxadiazole derivatives have also been reported to possess antimicrobial properties. The presence of the oxazole and oxadiazole rings contributes to the inhibition of bacterial growth by disrupting cell wall synthesis and function.

  • Mechanism : The compound may interfere with bacterial enzymes critical for cell wall integrity.
  • Research Findings : Studies have shown that similar compounds demonstrated broad-spectrum antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The anti-inflammatory effects of compounds containing the oxadiazole moiety have been documented. These compounds can inhibit pro-inflammatory cytokines and modulate immune responses.

  • Mechanism : The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory process .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of 3,5-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,2-oxazole-4-sulfonamide typically involves multi-step organic reactions including condensation reactions and amide bond formation.

Key Steps in Synthesis:

  • Formation of the Oxadiazole Ring : This involves cyclization reactions using appropriate precursors.
  • Sulfonamide Formation : Reaction with sulfonyl chlorides leads to the formation of the sulfonamide group.
  • Final Coupling : The final product is obtained through coupling with cyclohexyl amines.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Anticancer Evaluation : A derivative showed significant selectivity against ovarian cancer cell lines with an IC50 value of 9.27 µM .
  • Antimicrobial Testing : Compounds with similar structures demonstrated efficacy against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 64 µg/mL .
  • Anti-inflammatory Activity : A related compound was found to reduce inflammation markers in animal models significantly compared to control groups .

Q & A

(Basic) What are the optimized synthetic routes for 3,5-dimethyl-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,2-oxazole-4-sulfonamide?

Methodological Answer:
The synthesis typically involves multi-step procedures:

  • Step 1: Cyclocondensation of hydroxylamine derivatives with nitriles to form the 1,2,4-oxadiazole ring (e.g., refluxing in ethanol with glacial acetic acid as a catalyst, as described for analogous oxadiazole syntheses) .
  • Step 2: Formation of the oxazole-sulfonamide core via coupling reactions. For example, sulfonamide groups can be introduced using sulfonyl chlorides under anhydrous conditions, followed by purification via column chromatography .
  • Step 3: Cyclohexyl group functionalization via nucleophilic substitution or Buchwald-Hartwig amination, ensuring stereochemical control .
    Critical Parameters: Reaction temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometric ratios (1:1.2 for amine:sulfonyl chloride) are key to optimizing yields (>70%) .

(Basic) What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of the oxazole and oxadiazole rings. For example, the sulfonamide proton appears as a singlet near δ 10–12 ppm .
  • Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated [M+H]+^+ = 423.15) .
  • X-ray Crystallography: Single-crystal diffraction resolves stereochemistry of the cyclohexyl group and confirms intermolecular interactions (e.g., hydrogen bonding between sulfonamide and oxadiazole) .

(Advanced) How can structure-activity relationship (SAR) studies be designed for this compound's bioactivity optimization?

Methodological Answer:

  • Functional Group Variation: Systematically modify substituents (e.g., methyl groups on oxazole, cyclohexyl substituents) and assess bioactivity changes using dose-response assays .
  • Computational Docking: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., cyclooxygenase-2 or kinases), guided by the sulfonamide’s role in hydrogen bonding .
  • In Vivo/In Vitro Correlation: Compare cellular permeability (via Caco-2 assays) with in vivo efficacy to identify bioavailability bottlenecks .

(Advanced) How can researchers address contradictory bioactivity data across different assay models?

Methodological Answer:

  • Assay Validation: Use standardized positive controls (e.g., doxorubicin for cytotoxicity assays) and replicate experiments (n ≥ 3) to minimize variability .
  • Statistical Analysis: Apply ANOVA or mixed-effects models to distinguish assay-specific artifacts (e.g., solvent interference in cell-based vs. enzymatic assays) .
  • Mechanistic Profiling: Use transcriptomics or proteomics to identify off-target effects that may explain discrepancies (e.g., unintended kinase inhibition) .

(Basic) What are the key functional groups influencing its biological interactions?

Methodological Answer:

  • Sulfonamide Group: Acts as a hydrogen bond donor/acceptor, critical for enzyme inhibition (e.g., carbonic anhydrase) .
  • Oxadiazole Ring: Enhances metabolic stability and π-π stacking with aromatic residues in target proteins .
  • Cyclohexyl Group: Modulates lipophilicity (logP ~3.5), impacting membrane permeability and pharmacokinetics .

(Advanced) What computational methods predict binding modes with biological targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Use AMBER or GROMACS to simulate ligand-protein interactions over 100-ns trajectories, focusing on sulfonamide-water bridging interactions .
  • Free Energy Perturbation (FEP): Calculate binding free energy differences for analogs with modified methyl groups .
  • Pharmacophore Modeling: Identify essential features (e.g., sulfonamide’s sulfonyl oxygen) using tools like Schrödinger’s Phase .

(Advanced) How to optimize reaction yields in complex multi-step syntheses?

Methodological Answer:

  • Stepwise Monitoring: Use TLC or HPLC to track intermediate purity (e.g., oxadiazole formation at 254 nm) .
  • Microwave-Assisted Synthesis: Reduce reaction time for cyclization steps (e.g., from 12 hours to 30 minutes at 150°C) .
  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings to functionalize the cyclohexyl group .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.